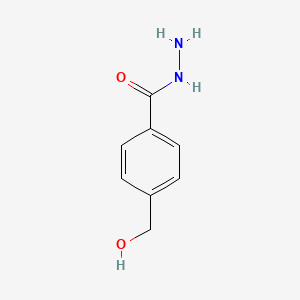![molecular formula C13H11ClN2O3 B2572516 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid CAS No. 1255784-12-3](/img/structure/B2572516.png)
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid is a versatile chemical compound used in scientific research. It exhibits high perplexity due to its complex molecular structure and burstiness due to the varying functional groups
Preparation Methods
The synthesis of 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves several steps. One common method includes the reaction of 3-chlorobenzoyl chloride with hydrazine to form 3-(3-chlorophenyl)hydrazine. This intermediate is then reacted with ethyl acetoacetate to form 3-(3-chlorophenyl)-6-oxopyridazine. Finally, the compound is hydrolyzed to yield this compound .
Chemical Reactions Analysis
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Scientific Research Applications
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic pathways in cells. This inhibition can result in the suppression of cell growth and proliferation, making it a potential candidate for anticancer therapy.
Comparison with Similar Compounds
3-[3-(3-chlorophenyl)-6-oxopyridazin-1(6H)-yl]propanoic acid can be compared with other similar compounds, such as:
- 3-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
- 3-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
- 3-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)propanoic acid
These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the chemical and biological properties of these compounds, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
3-[3-(3-chlorophenyl)-6-oxopyridazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-3-1-2-9(8-10)11-4-5-12(17)16(15-11)7-6-13(18)19/h1-5,8H,6-7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLWGRHABTLSHCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN(C(=O)C=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,6-dichlorophenyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2572435.png)
![4-[(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoic acid](/img/structure/B2572436.png)
![N-Ethyl-N-[2-oxo-2-(thiolan-3-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2572437.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2572439.png)
![(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B2572441.png)

![N-[4-(dimethylsulfamoyl)benzoyl]-N-phenylpiperidine-1-carboxamide](/img/structure/B2572445.png)
![2-(2-phenylethyl)-6-(thiomorpholine-4-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2572446.png)
![2-{3-tert-butyl-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl}acetic acid](/img/structure/B2572447.png)

![3-[1-(4-methylphenyl)-1H-pyrazol-3-yl]-1-phenyl-4(1H)-pyridazinone](/img/structure/B2572451.png)
![3-{7-azabicyclo[2.2.1]heptane-7-carbonyl}-N,N-dimethylaniline](/img/structure/B2572453.png)

